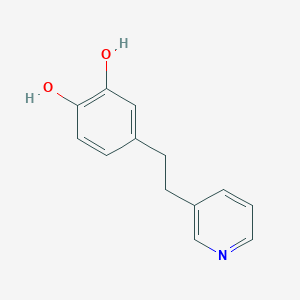![molecular formula C20H21N3O4 B13811477 2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fradafiban is a small molecule that functions as a glycoprotein IIb/IIIa receptor antagonist. It is primarily investigated for its potential use in treating conditions such as angina by inhibiting platelet aggregation, which can lead to embolism .
準備方法
Fradafiban is synthesized through a series of chemical reactions. The synthetic route involves the preparation of lefradafiban, an orally active prodrug, which is then metabolized to fradafiban. The synthesis of lefradafiban involves the substitution of pyrrolidin-2-one at specific positions with various functional groups .
化学反応の分析
Fradafiban undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Fradafiban has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa receptor antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation.
Medicine: Explored for its potential in treating angina and preventing embolism.
Industry: Utilized in the development of new therapeutic agents targeting platelet aggregation
作用機序
Fradafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This binding inhibits the final pathway of platelet aggregation, thereby preventing the formation of emboli. The molecular targets involved include integrin alpha-IIb and integrin beta-3 .
類似化合物との比較
Fradafiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as lefradafiban. While lefradafiban is an orally active prodrug, fradafiban is the active form that exerts the therapeutic effects. Other similar compounds include eptifibatide and tirofiban, which also target the glycoprotein IIb/IIIa receptor but differ in their chemical structure and pharmacokinetics .
特性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16+/m0/s1 |
InChIキー |
IKZACQMAVUIGPY-JKSUJKDBSA-N |
異性体SMILES |
C1[C@H](C(=O)N[C@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
正規SMILES |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


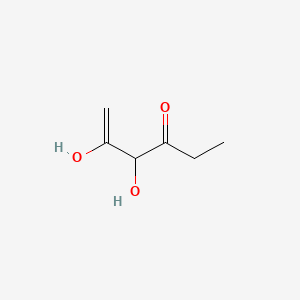

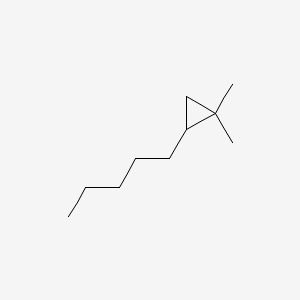

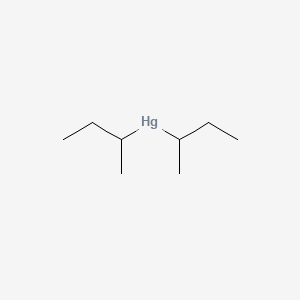
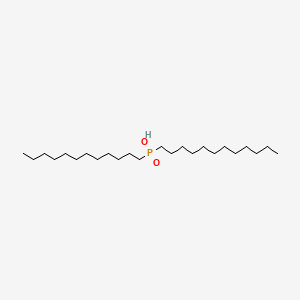
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
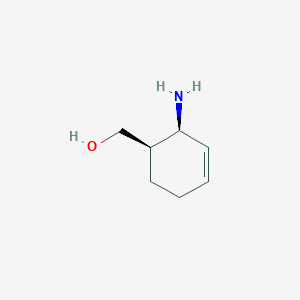
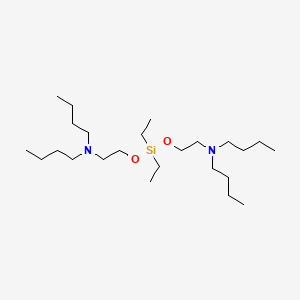
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
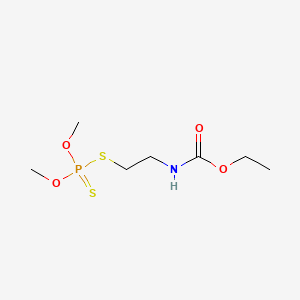
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
